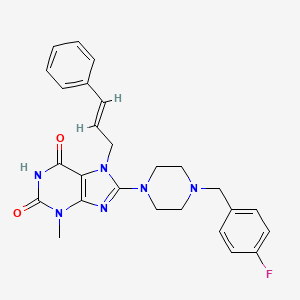![molecular formula C7H11NO B2641951 8-Azabicyclo[3.2.1]octan-2-one CAS No. 958812-40-3](/img/structure/B2641951.png)
8-Azabicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Molecular Structure Analysis
The molecular formula of 8-Azabicyclo[3.2.1]octan-2-one is C7H11NO . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .科学的研究の応用
Enantioselective Construction in Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, is significant due to its wide array of biological activities. Stereoselective preparation of this structure has attracted global research interest, with many methodologies focusing on the enantioselective construction of acyclic starting materials to form the bicyclic scaffold. Alternative approaches involve stereochemical control in transformations that generate the 8-azabicyclo[3.2.1]octane architecture or desymmetrization of achiral tropinone derivatives (S. Rodríguez et al., 2021).
Conformational Studies
N-Substituted 8-azabicyclo[3.2.1]octan-3-ones exhibit consistent preferred conformations in solutions, as revealed through NMR spectroscopy. These ketones display a distinct conformation of pyrrolidine and piperidone rings (M. Arias et al., 1986).
Asymmetric 1,3-Dipolar Cycloadditions
8-Azabicyclo[3.2.1]oct-3-en-2-ones were prepared using asymmetric 1,3-dipolar cycloadditions, demonstrating excellent diastereofacial selectivity. The absolute stereochemistry of the cycloadducts was confirmed through X-ray diffraction studies (N. Curtis et al., 2006).
Synthesis of Structural Analogs
The synthesis of 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, involves the reaction of succinic aldehyde with heterocyclic amines and acetonedicarboxylic acid. This suggests a one-step method for preparing these derivatives (I. Babkin et al., 2015).
Nitroxyl Radical/Hydroxylamine Framework
Studies identify 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) as efficient catalysts for alcohol oxidation. These hydroxylamines, with small bicyclic backbones, show stability and efficacy in catalyzing the oxidation of secondary alcohols using molecular oxygen and copper cocatalysts (Masaki Toda et al., 2023).
Constrained Proline Analogue Synthesis
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, employs simple, high-yielding transformations using readily available materials (D. Casabona et al., 2007).
Synthesis of Esters from 8-Azabicyclo[3.2.1]octane Derivatives
The synthesis and study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives involve IR, NMR spectroscopy, and X-ray diffraction. The compounds display a preferred chair-envelope conformation, contributing to the understanding of stereoelectronic effects (M. Diez et al., 1991).
作用機序
Target of Action
The primary target of 8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Azabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane core, have diverse biological activities . The stereochemical control in the formation of the 8-azabicyclo[3.2.1]octane architecture is achieved directly in the same transformation .
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, are known to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane core have been shown to exhibit good nematicidal activities .
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field, and future research may continue to explore new synthesis methods and applications for this compound.
生化学分析
Biochemical Properties
The 8-Azabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions. It is involved in the synthesis of tropane alkaloids, interacting with various enzymes and proteins . The stereochemical control in its formation is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that involves stereochemical control . This transformation is crucial in the synthesis of tropane alkaloids .
Temporal Effects in Laboratory Settings
Its role in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities, has attracted attention from many research groups worldwide .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors .
Transport and Distribution
Understanding how this compound is transported and distributed will provide valuable insights into its role in the synthesis of tropane alkaloids .
Subcellular Localization
The subcellular localization of this compound is another area that warrants further study. Understanding where this compound is localized within the cell and how it is directed to specific compartments or organelles will shed light on its function and activity .
特性
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKSIIIDRILDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
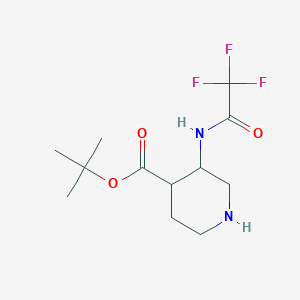

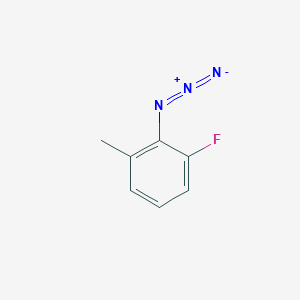
![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)
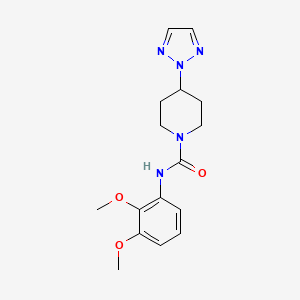
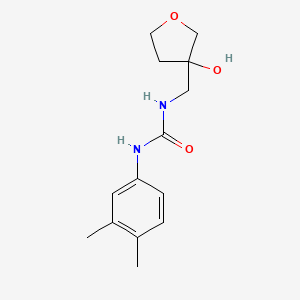
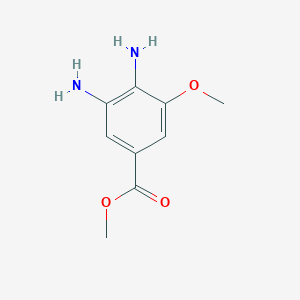

![ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2641884.png)
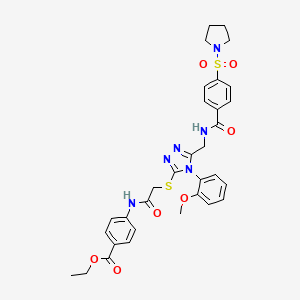
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)
